molecular formula C13H18ClN3O3S B074039 Glypinamide CAS No. 1228-19-9

Glypinamide

Cat. No.: B074039
CAS No.: 1228-19-9
M. Wt: 331.82 g/mol
InChI Key: RHQSNARBXHRBNP-UHFFFAOYSA-N
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Description

Glypinamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine and is known for its water-soluble, white solid form. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glypinamide can be synthesized by treating the amino acid ester with ammonia. One common method involves dissolving glycinonitrile hydrochloride in isopropanol, heating the solution to 50-70°C, and then charging it with dried hydrogen chloride gas until saturation. The mixture is then insulated for 4-5 hours, cooled to room temperature, and subjected to suction filtration to obtain this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound primarily involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method can be divided into aqueous ammonia solvent method and methanol solvate method. The latter requires a significant amount of ammoniacal liquor and produces a large amount of carbonic acid gas .

Chemical Reactions Analysis

Types of Reactions

Glypinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a ligand for transition metals and can form complexes with them .

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, hydrogen chloride gas, and various solvents like isopropanol. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from reactions involving this compound include glycinamide hydrochloride and other derivatives used in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to glypinamide include glycine, glycine methyl ester, and N-acetyl glycinamide .

Uniqueness

This compound is unique in its ability to enhance collagen production and promote osteoblast differentiation more effectively than other glycine derivatives. Its combination with ascorbic acid and bone morphogenetic protein 2 results in synergistic effects that are not observed with other similar compounds .

Properties

CAS No.

1228-19-9

Molecular Formula

C13H18ClN3O3S

Molecular Weight

331.82 g/mol

IUPAC Name

1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea

InChI

InChI=1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)

InChI Key

RHQSNARBXHRBNP-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CCCN(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl

Key on ui other cas no.

1228-19-9

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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